3-(5-Bromothiophen-2-yl)prop-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
InChI Key |
SWGGDSNXSQNOBD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C/CO |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CCO |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3 5 Bromothiophen 2 Yl Prop 2 En 1 Ol and Analogs
Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometric parameters of molecules. For analogs of 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol, DFT calculations, commonly using the B3LYP hybrid functional with basis sets like 6-311G+(d,p) or 6-311++G(d,p), have been instrumental in optimizing molecular geometries in the ground state. researchgate.netuomphysics.netsemanticscholar.org
These studies consistently show that the discrepancies between theoretically calculated geometric parameters (bond lengths and angles) and those determined experimentally via X-ray diffraction are minimal. semanticscholar.org This indicates that the chosen levels of theory accurately model these molecular systems in the gaseous phase. For instance, in (E)-3-(4-Bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, the torsion angles of the central C=C double bond were found to be 180.00° in both XRD and DFT calculations, confirming a stable trans configuration. semanticscholar.org Any observed variations are typically attributed to the intermolecular interactions present in the solid crystal state, which are absent in the gas-phase theoretical calculations. semanticscholar.org
DFT calculations confirm that the prop-2-en-1-one linker is nearly planar, a feature that facilitates electron delocalization across the molecule. researchgate.net The optimization of molecular structures is a critical first step for all subsequent computational analyses, including vibrational frequencies, electronic transitions, and reactivity descriptor calculations. researchgate.netsemanticscholar.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the ground state, facilitating charge transfer within the molecule. researchgate.net
For several bromothiophene chalcone (B49325) analogs, the HOMO-LUMO gap has been calculated using DFT. For example, the HOMO-LUMO energy gap for (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one was calculated to be 3.4779 eV. researchgate.net In another analog, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, the energy gap was found to be 3.662 eV. rroij.com
The distribution of these orbitals is also significant. Typically, the HOMO is localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is situated on the electron-deficient regions, serving as the electron acceptor. youtube.com Analysis of these analogs shows that the HOMO is often distributed over the thiophene (B33073) ring and the propenone linker, while the LUMO may be centered on other aromatic systems or the enone moiety, depending on the specific substituents. This charge separation is fundamental to the molecule's electronic transitions and potential for intramolecular charge transfer. researchgate.netuomphysics.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | - | - | 3.4779 | researchgate.net |
| 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | –6.367 | –2.705 | 3.662 | rroij.com |
Molecular Electrostatic Potential (MEP) Surface Mapping for Identification of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (nucleophilic or electron-rich sites) and blue indicates positive potential (electrophilic or electron-poor sites). Green represents neutral or near-zero potential. rroij.com
In studies of bromothiophene chalcone analogs, MEP maps consistently identify the most negative potential around the oxygen atom of the carbonyl group, highlighting it as a primary site for electrophilic attack. researchgate.netrroij.comuomphysics.net Conversely, the hydrogen atoms of the aromatic and vinylic groups typically exhibit positive potential, marking them as sites susceptible to nucleophilic attack. rroij.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net The MEP analysis provides a clear, visual guide to the molecule's reactivity, complementing the data obtained from FMO analysis. researchgate.netrroij.com
Natural Bond Orbital (NBO) Analysis for Delocalization, Charge Transfer Interactions, and Stability
Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, such as charge delocalization, electron donor-acceptor interactions (hyperconjugation), and the stability they confer upon the molecule. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. A higher E(2) value signifies a stronger interaction and greater molecular stability. researchgate.net
For bromothiophene-containing chalcones, NBO analysis reveals significant electron delocalization from the lone pairs of the oxygen and sulfur atoms to the antibonding orbitals of the π-conjugated system. researchgate.neticm.edu.pl These π → π* and n → π* transitions contribute significantly to the stability of the molecular structure. The charge transfer that occurs from the electron-donating groups to the electron-accepting groups through the π-conjugated bridge is a key factor in the electronic properties of these compounds. icm.edu.pl NBO analysis confirms the charge transfer phenomena suggested by FMO and MEP analyses, providing a quantitative measure of the intramolecular interactions that govern the molecule's electronic behavior and stability. researchgate.netrroij.com
Theoretical Prediction and Scaling of Vibrational Frequencies (FTIR, Raman) for Correlation with Experimental Data
Theoretical calculations of vibrational frequencies using DFT are a standard method for interpreting and assigning experimental Fourier-transform infrared (FTIR) and Raman spectra. semanticscholar.orgrroij.com The calculated frequencies, however, are typically for molecules in the gaseous state under harmonic approximation and tend to be slightly higher than the experimental values obtained in the solid state. To improve the correlation, a scaling factor is often applied to the computed wavenumbers. semanticscholar.org
For various bromothiophene chalcone analogs, DFT calculations at the B3LYP level have been used to predict the vibrational modes. uomphysics.netsemanticscholar.orgrroij.com The assignments are made with the aid of Potential Energy Distribution (PED) analysis, which indicates the contribution of each bond's stretching, bending, or torsion to a particular vibrational mode. rroij.com
Key characteristic vibrations for these analogs include:
C=O stretching: The carbonyl group of the enone linker shows a strong absorption band, typically observed experimentally around 1639-1660 cm⁻¹. uomphysics.netsemanticscholar.org
C=C stretching: The vibrations of the aromatic thiophene ring and the vinylic double bond appear in the 1400-1600 cm⁻¹ region. uomphysics.net
C-H stretching: Aromatic C-H stretching modes are typically found above 3000 cm⁻¹. semanticscholar.org
C-S bending: Vibrations involving the thiophene ring's sulfur atom are identified at lower frequencies, around 789-869 cm⁻¹. uomphysics.net
C-Br stretching: The carbon-bromine stretch is observed as an intense peak at a lower wavenumber, around 585 cm⁻¹. uomphysics.net
The excellent agreement between the scaled theoretical frequencies and the experimental spectra confirms the accuracy of the optimized molecular structure and validates the computational methodology. semanticscholar.orgicm.edu.pl
Advanced Conformational Analysis using Quantum Chemical Methods
Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. For flexible molecules like the this compound and its analogs, this involves mapping the potential energy surface by systematically rotating specific dihedral angles. icm.edu.pl Quantum chemical methods, particularly DFT, are employed to calculate the energy of each conformer.
Quantum Chemical Parameters (e.g., Hardness, Softness, Electronegativity, Electrophilicity)
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to further quantify the chemical reactivity and stability of a molecule. researchgate.net These parameters provide a deeper understanding of the molecule's electronic characteristics.
The key quantum chemical parameters include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
For the analog 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, these parameters were calculated, yielding values for softness (0.546 eV) and the electrophilicity index (5.618 eV), which help to characterize its stability and potential biological activity. rroij.com
| Parameter | Formula | Calculated Value (eV) for 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | Reference |
|---|---|---|---|
| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | 4.536 | rroij.com |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.831 | rroij.com |
| Chemical Softness (S) | 1 / η | 0.546 | rroij.com |
| Electrophilicity Index (ω) | χ² / (2η) | 5.618 | rroij.com |
Chemical Reactivity and Transformations of 3 5 Bromothiophen 2 Yl Prop 2 En 1 Ol
Reactions Involving the Allylic Alcohol Functionality
The reactivity of the allylic alcohol group is central to the synthetic utility of the title compound. This functionality can be readily transformed into other key organic motifs such as aldehydes, esters, ethers, and can participate in various rearrangement and substitution reactions.
The oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes or ketones is a fundamental transformation in organic chemistry. Due to the presence of the double bond, these substrates can be sensitive to various oxidizing conditions, potentially leading to side reactions like epoxidation or cleavage. organic-chemistry.org Therefore, selective reagents are often employed to achieve high yields of the desired carbonyl compound.
For a primary allylic alcohol such as 3-(5-bromothiophen-2-yl)prop-2-en-1-ol, oxidation yields the corresponding allylic aldehyde, 3-(5-bromothiophen-2-yl)prop-2-enal. This aldehyde is a precursor for compounds like (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-ones (chalcones). nih.gov Common and effective reagents for this transformation include manganese dioxide (MnO₂), which is a mild and highly chemoselective oxidant for allylic and benzylic alcohols. Other methods include using chromium-based reagents like Pyridinium Chlorochromate (PCC).
More contemporary and environmentally benign methods have also been developed. These include palladium-catalyzed oxidations, which can operate under mild conditions. For instance, a Pd/C catalyst in an aqueous alcohol solution with molecular oxygen can efficiently oxidize allylic alcohols. organic-chemistry.org The recyclability of the palladium catalyst makes this an economically and environmentally attractive option. organic-chemistry.org Biocatalytic approaches using flavin-dependent oxidases also represent a modern strategy for the enantioselective oxidation of similar alcohols. organic-chemistry.org
| Reagent/System | Typical Conditions | Product | Notes |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃, acetone), room temp. | Allylic Aldehyde | Highly chemoselective for allylic/benzylic alcohols. Heterogeneous reaction. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Allylic Aldehyde | Mild chromium(VI) reagent, generally stops at the aldehyde stage. |
| Pd/C, O₂, K₂CO₃ | Aqueous alcohol, room temp. | Allylic Aldehyde | Environmentally friendly method with a recyclable catalyst. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Allylic Aldehyde | Mild, high-yielding, but the reagent is expensive and potentially explosive. |
The hydroxyl group of this compound can be readily derivatized to form esters, ethers, and carbonates. These transformations are not only crucial for protecting the alcohol functionality but also for activating it as a leaving group in subsequent substitution reactions.
Esterification: The formation of allylic esters is a common transformation, typically achieved by reacting the alcohol with a carboxylic acid (Fischer esterification), acyl chloride, or acid anhydride. nih.gov Catalytic esterification methods that avoid stoichiometric activating agents are preferred for their efficiency and reduced waste. nih.gov
Etherification: The synthesis of allylic ethers can be accomplished through methods like the Williamson ether synthesis, where the corresponding alkoxide of the allylic alcohol reacts with an alkyl halide.
Carbonate Formation: The conversion of the allylic alcohol to an allylic carbonate is particularly significant as it transforms the hydroxyl group into an excellent leaving group for palladium-catalyzed allylic substitution reactions. nih.govrsc.org This is typically achieved by reacting the alcohol with a chloroformate (e.g., methyl chloroformate) or carbonyldiimidazole (CDI) in the presence of a base. rsc.org Allyl enol carbonates are valuable substrates for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). rsc.org
The allylic system in this compound is primed for both rearrangement and substitution reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
nih.govnih.gov-Sigmatropic Rearrangements: These pericyclic reactions, such as the Claisen rearrangement, are a powerful method for C-C bond formation. rsc.orgwikipedia.org For the title compound, a direct Claisen rearrangement is not possible, but related variants are. The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester under acidic catalysis to yield a γ,δ-unsaturated ester. semanticscholar.org This reaction could be applied to this compound to extend its carbon chain. Another possibility is the thio-Claisen rearrangement, which involves an allyl aryl sulfide (B99878) and is particularly relevant given the thiophene (B33073) core. bldpharm.com
Palladium-Catalyzed Allylic Substitutions: The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction of an allylic substrate (often an allylic acetate (B1210297), carbonate, or halide) with a nucleophile. bldpharm.com The hydroxyl group of this compound must first be converted to a better leaving group, such as an acetate or carbonate as described in section 5.1.2.
Palladium-Catalyzed Allylic Amination (PCAA): This reaction allows for the formation of allylic amines from allylic electrophiles. It is a highly valuable transformation for synthesizing nitrogen-containing compounds.
Palladium-Catalyzed Allylic Alkylation (PCAA): This reaction forms a new C-C bond by reacting the allylic substrate with a soft carbon nucleophile, such as a stabilized enolate.
Notably, methods for the direct use of allylic alcohols in palladium-catalyzed reactions have been developed, avoiding the need for a separate activation step. researchgate.net
Reactions of the Bromothiophene Moiety
The C-Br bond at the 5-position of the thiophene ring provides a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions or for generating organometallic intermediates.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the bromothiophene scaffold is an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura reaction is a highly reliable method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid) with an organohalide. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium(0) complex such as Pd(PPh₃)₄, would yield 3-(5-arylthiophen-2-yl)prop-2-en-1-ol derivatives. organic-chemistry.orglibretexts.org The choice of catalyst, base (e.g., K₃PO₄, K₂CO₃), and solvent is crucial for reaction success. nih.govorganic-chemistry.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov It is a direct method for synthesizing substituted alkynes. Reacting the title compound with a terminal alkyne under Sonogashira conditions would install an alkynyl group at the 5-position of the thiophene ring. Copper-free protocols have also been developed to avoid the unwanted homocoupling of the alkyne substrate. nih.gov
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. In the context of the title compound, the bromothiophene moiety would serve as the unsaturated halide, coupling with various alkenes to append new vinyl groups at the C5 position.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Solvent | Product |
|---|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ / DME, 1,4-Dioxane/H₂O | 5-Arylthiophene |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine / THF, DMF | 5-Alkynylthiophene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N / DMF, NMP | 5-Vinylthiophene |
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position.
For this compound, two primary pathways involving organolithium reagents are plausible:
Halogen-Metal Exchange: The bromine at the C5 position is susceptible to halogen-metal exchange upon treatment with two equivalents of an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures. This is a very rapid and common reaction for aryl bromides, which would generate a 5-lithiated thiophene species. This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new functional group at the C5 position.
Directed Ortho Metalation: The hydroxyl group of the allylic alcohol side chain can act as a DMG. Upon deprotonation with one equivalent of n-BuLi, the resulting lithium alkoxide can direct a second equivalent of n-BuLi to deprotonate the ortho position, which is C3. This would form a 3-lithiated thiophene intermediate. Subsequent reaction with an electrophile would introduce a substituent at the C3 position, a site not readily accessible through other means. For π-excessive heterocycles like thiophene, deprotonation at C2 (the α-position) is generally favored, but since this position is already substituted, the directing effect of the side-chain alkoxide could favor C3 lithiation. semanticscholar.org
The choice between these two pathways would depend heavily on the specific reaction conditions, such as the organolithium reagent used, temperature, and additives.
Halogen-Metal Exchange and Lithium/Magnesium Chemistry
The presence of a bromine atom on the thiophene ring of this compound allows for halogen-metal exchange reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. However, the acidic proton of the allylic alcohol moiety complicates this transformation when using standard organolithium reagents, as the strong base would preferentially deprotonate the alcohol rather than undergo the desired halogen exchange.
To circumvent this issue, a selective and practical method for bromine-metal exchange on bromoheterocycles bearing acidic protons has been developed, which is highly applicable to this substrate. This protocol utilizes a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and an organolithium reagent, typically n-butyllithium (n-BuLi), under non-cryogenic conditions. mdpi.com
The proposed mechanism involves a two-step process:
Deprotonation: Initially, one equivalent of i-PrMgCl is added to the substrate. The Grignard reagent, being a strong base, selectively deprotonates the acidic hydroxyl group of the allylic alcohol to form a magnesium alkoxide. This step protects the acidic proton and prevents its interference in the subsequent halogen-metal exchange.
Halogen-Metal Exchange: Following the deprotonation, two equivalents of n-BuLi are introduced at a slightly lower temperature (e.g., -20 °C). One equivalent of n-BuLi is thought to form an "ate" complex with the magnesium salt, while the second equivalent performs the bromine-lithium exchange at the 5-position of the thiophene ring. mdpi.com
This process generates a reactive 5-lithiothiophene intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position of the thiophene ring. This method is advantageous as it avoids the need for cryogenic temperatures typically required for halogen-lithium exchange on sensitive substrates. tcnj.edu
| Reagent System | Proposed Intermediate | Typical Electrophiles | Potential Products |
|---|---|---|---|
| 1. i-PrMgCl (1 equiv) 2. n-BuLi (2 equiv) | 5-Lithio-2-(3-(oxymagnesio)prop-1-en-1-yl)thiophene | DMF, CO₂, Aldehydes, Ketones, Alkyl halides | 5-Formyl-, 5-carboxy-, 5-(hydroxyalkyl)-, 5-alkyl- derivatives |
Cyclization and Heterocycle Formation Enabled by the Allylic Alcohol and Bromothiophene Features
The dual functionality of this compound as both a bromothiophene and an allylic alcohol provides a powerful platform for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A key strategy to enable such transformations is to first perform a halogen-metal exchange to generate a nucleophilic carbanion on the thiophene ring, which can then react with the allylic alcohol moiety or a derivative thereof.
A plausible and powerful approach for this is the Parham cyclization. This reaction involves an intramolecular nucleophilic attack of an aryl- or heteroaryllithium species on an electrophilic side chain within the same molecule. In the case of this compound, the process would be initiated by the halogen-lithium exchange at the 5-position of the thiophene ring, as described in the previous section.
The resulting 5-lithiothiophene intermediate is a potent nucleophile. This nucleophilic center can then undergo an intramolecular cyclization. One potential pathway involves the intramolecular addition of the organolithium to the double bond of the allylic system. Alternatively, the hydroxyl group can be converted into a better leaving group, or the allylic system can be otherwise activated to facilitate an intramolecular nucleophilic substitution, leading to the formation of a new ring fused to the thiophene.
A likely outcome of such a cyclization would be the formation of a dihydrothieno[3,2-b]pyran ring system. This transformation would involve the nucleophilic attack of the lithiated thiophene at the terminal carbon of the prop-2-enyl chain, followed by or concerted with the displacement of the hydroxyl group (potentially activated as a leaving group). The feasibility of such cyclizations is supported by the broad utility of organolithium compounds in the synthesis of a wide variety of heterocyclic structures. mdpi.comnih.govresearchgate.netmdpi.com
| Reaction Type | Key Intermediate | Potential Heterocyclic Product | Driving Force |
|---|---|---|---|
| Parham-type Cyclization | 3-(5-Lithiothiophen-2-yl)prop-2-en-1-ol | Dihydrothieno[3,2-b]pyran | Intramolecular nucleophilic attack of the organolithium |
Exploration of Advanced Applications and Derivatization for Functional Materials
Synthesis of Novel Molecular Architectures Incorporating the 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol Scaffold
The this compound framework serves as a versatile starting point for the synthesis of a diverse range of novel molecular architectures. The reactivity of its distinct functional groups—the bromo substituent, the hydroxyl group, and the propenol side chain—can be selectively exploited to build complex molecules.
One primary route for derivatization involves the palladium-catalyzed Suzuki cross-coupling reaction at the C5 position of the thiophene (B33073) ring. This reaction allows for the introduction of various aryl and heteroaryl groups, effectively extending the π-conjugated system. For instance, coupling with different boronic acids can yield a library of compounds with tailored electronic and photophysical properties. The success of such coupling reactions on similar thiophene-based imines has been demonstrated, achieving moderate to good yields for a range of substituents. mdpi.com
Another key synthetic handle is the hydroxyl group, which can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups. Oxidation to the corresponding aldehyde, 3-(5-bromothiophen-2-yl)propenal, opens up pathways to chalcone-type structures through Claisen-Schmidt condensation with various acetophenones. worldscientificnews.commdpi.com These chalcones are themselves important precursors for a wide array of heterocyclic compounds.
Furthermore, the allylic alcohol moiety can participate in etherification or esterification reactions to attach other molecular fragments. The double bond in the propenol side chain also offers a site for addition reactions, further expanding the molecular diversity that can be achieved from this scaffold.
Investigation of Derivatives for Non-Linear Optical (NLO) Properties, as observed in related chalcone (B49325) systems
Derivatives of this compound, particularly those with a chalcone-like structure, are promising candidates for non-linear optical (NLO) applications. Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated ketone system, often exhibit significant NLO responses due to their donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. researchgate.netresearchgate.netresearchgate.net
The incorporation of a thiophene ring, an excellent electron-donating π-system, into the chalcone framework can enhance these NLO properties. researchgate.netnih.gov By oxidizing the alcohol of this compound to an aldehyde and subsequently condensing it with substituted acetophenones, a series of thiophene-containing chalcones can be synthesized. The NLO response of these materials can be fine-tuned by varying the electron-donating or electron-withdrawing nature of the substituents on the second aromatic ring.
Studies on analogous thiophenyl chalcone derivatives have demonstrated substantial second and third-order NLO properties. For example, compounds like (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one have shown second-harmonic generation (SHG) efficiencies several times that of urea, a standard NLO material. researchgate.net The third-order NLO parameters, including the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), have also been found to be significant in these systems, making them suitable for applications in optical limiting and optical switching. researchgate.netresearchgate.net
| Derivative | Second Harmonic Generation (SHG) Efficiency (vs. Urea) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Molecular Hyperpolarizability (γh) (esu) |
| (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one | 4.2 | ~10⁻⁷ | ~10⁻²⁷ |
| (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5.3 | ~10⁻⁷ | ~10⁻²⁷ |
| (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one | 1.7 | ~10⁻⁷ | ~10⁻²⁷ |
Table 1: Non-Linear Optical Properties of Selected Thiophenyl Chalcone Derivatives. Data sourced from multiple studies. researchgate.netresearchgate.net
Theoretical calculations using Density Functional Theory (DFT) have corroborated these experimental findings, showing that the electronic properties, such as the HOMO-LUMO gap, and the molecular hyperpolarizability are strongly influenced by the specific substituents on the aromatic rings. researchgate.netsemanticscholar.org This suggests that a systematic investigation of derivatives of this compound could lead to the discovery of new, high-performance NLO materials.
Development as Advanced Synthetic Building Blocks for Complex Polymers or Organic Frameworks
The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex polymers and organic frameworks. Thiophene-based polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs), due to their favorable electronic and optical properties. numberanalytics.comscispace.comnumberanalytics.com
The bromine atom on the thiophene ring allows for the incorporation of this unit into polymer chains via various cross-coupling polymerization methods, such as Kumada, Stille, or Suzuki polymerizations. The hydroxyl group provides a secondary site for modification, either before or after polymerization. For example, it could be used to initiate ring-opening polymerization of cyclic esters or to attach the thiophene unit to a pre-formed polymer backbone. End-group functionalization of polythiophenes is a key strategy for creating block copolymers with self-assembling properties. cmu.edu
In the realm of porous materials, this compound can be used to construct metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. By modifying the hydroxyl group to a carboxylic acid, this compound can be converted into a suitable linker for MOF synthesis. The resulting MOFs could exhibit interesting properties for gas storage, separation, or catalysis, with the thiophene unit potentially enhancing the material's electronic conductivity or providing specific binding sites for guest molecules. mdpi.com The functionalization of MOFs post-synthesis is also a viable strategy to introduce new chemical functionalities. researchgate.net
| Potential Polymer/Framework Type | Key Functional Group Utilized | Potential Application |
| Conjugated Polymer | Bromine (for cross-coupling) | Organic Electronics (OLEDs, OPVs) |
| Block Copolymer | Hydroxyl (as initiator or for grafting) | Self-Assembled Nanostructures |
| Metal-Organic Framework (MOF) | Hydroxyl (converted to carboxylate linker) | Gas Storage, Catalysis, Sensing |
Table 2: Potential Applications of this compound as a Synthetic Building Block.
Application as Ligands or Precursors in Catalysis
The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group in this compound make it a potential bidentate or monodentate ligand for transition metal catalysts. Thiophene and its derivatives are known to coordinate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. wikipedia.orgacs.org
The "soft" sulfur donor of the thiophene ring can coordinate to late transition metals like palladium, platinum, or rhodium, while the "hard" oxygen donor of the alcohol can bind to a range of metal centers. This potential for chelation could lead to the formation of stable, well-defined catalytic species. The electronic properties of the ligand, and thus the activity and selectivity of the catalyst, could be tuned by modifying the substituent at the C5 position of the thiophene ring.
Thioether-containing ligands have been successfully employed in various catalytic reactions, including C-H activation and olefination. researchgate.net Similarly, N,S-heterocyclic carbene ligands derived from thiazoles have shown catalytic activity in C-C coupling reactions. nih.gov By analogy, complexes derived from this compound or its derivatives could find applications in areas such as cross-coupling, hydrogenation, or polymerization. For example, rare-earth metal complexes supported by thiophene-containing ligands have been shown to be active catalysts for the polymerization of butadiene. acs.org The versatility of the scaffold allows for the synthesis of a library of related ligands to screen for optimal catalytic performance in specific reactions.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Pathways for the Target Compound
The synthesis of 3-(5-bromothiophen-2-yl)prop-2-en-1-ol is typically envisioned as a two-step process: the formation of the α,β-unsaturated ketone (chalcone) precursor, followed by its selective reduction. Future research must prioritize the development of efficient and environmentally benign methods for both stages.
The initial step, a Claisen-Schmidt condensation between 5-bromo-2-thiophenecarboxaldehyde and an appropriate acetaldehyde (B116499) equivalent, is well-established but offers considerable room for green innovation. Current methodologies often rely on stoichiometric bases and volatile organic solvents. Future work should explore heterogeneous catalysts, such as hydrotalcites or solid-supported bases, which can be easily recovered and recycled. researchgate.net The use of alternative energy sources like microwave or ultrasonic irradiation could dramatically reduce reaction times and energy consumption. Furthermore, developing protocols in greener solvents, such as water or bio-derived solvents, or even under solvent-free conditions, would significantly improve the sustainability of this key transformation. rsc.orgpsu.edu
The subsequent selective 1,2-reduction of the intermediate chalcone (B49325) to the allylic alcohol is a critical step. Traditional methods often employ metal hydride reagents (e.g., NaBH₄), which generate significant waste. A forward-looking approach would focus on catalytic methods. Catalytic transfer hydrogenation, using sustainable hydrogen donors like formic acid or isopropanol (B130326) in the presence of well-defined transition metal complexes, presents a highly atom-economical alternative. acs.org Another promising frontier is biocatalysis, where whole-cell systems or isolated enzymes (reductases) could perform the reduction with high chemoselectivity and enantioselectivity under mild, aqueous conditions. monash.edunih.gov
| Synthetic Step | Conventional Method | Proposed Sustainable Alternative | Key Research Goal |
| Chalcone Formation | Claisen-Schmidt with NaOH/KOH in organic solvent | Heterogeneous catalysis (e.g., hydrotalcites), microwave/ultrasound activation, aqueous or solvent-free conditions. researchgate.netrsc.org | Develop a high-yield, low-waste condensation process with recyclable catalysts. |
| Ketone Reduction | Stoichiometric NaBH₄ or LiAlH₄ | Catalytic transfer hydrogenation, biocatalytic reduction using engineered enzymes or whole cells. acs.orgmonash.edu | Achieve highly selective 1,2-reduction with minimal waste and under mild conditions. |
Investigation of Asymmetric Syntheses for Enantiomerically Pure Forms of this compound
While this compound is an achiral molecule, its structure serves as an excellent prochiral scaffold for the synthesis of valuable enantiomerically pure compounds. Future research should focus on leveraging this potential through asymmetric transformations.
A primary avenue of investigation is the asymmetric functionalization of the carbon-carbon double bond. Reactions such as the Sharpless asymmetric epoxidation or dihydroxylation could transform the achiral allylic alcohol into chiral epoxy alcohols or triols, respectively. These products are versatile building blocks for the synthesis of complex molecules. Research in this area would involve optimizing reaction conditions and exploring the substrate's reactivity to achieve high levels of stereocontrol.
Another significant opportunity lies in the catalytic asymmetric reduction of the precursor chalcone. While the target product is achiral, this reaction is a key step toward chiral saturated alcohols if the double bond is also reduced. More importantly, developing an asymmetric 1,2-reduction to the allylic alcohol using chiral catalysts (e.g., those based on rhodium, ruthenium, or iridium) or biocatalysts would be a foundational step for multi-step syntheses where the allylic alcohol itself is an intermediate to a chiral target. nih.govnih.govorganic-chemistry.org This would establish a method for controlling the stereochemistry of subsequent transformations.
In-depth Mechanistic Studies of Novel Transformations Involving the Compound
A thorough understanding of the reaction mechanisms is fundamental to unlocking the full synthetic potential of this compound. Future work should be directed towards detailed mechanistic studies of transformations at its key functional sites.
The carbon-bromine bond on the thiophene (B33073) ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations. researchgate.netnih.govmdpi.com While these reactions are well-established, their application to this specific substrate is not. In-depth studies involving kinetic analysis, isolation of intermediates, and computational modeling (DFT) could elucidate the influence of the allylic alcohol moiety on the catalytic cycle. researchgate.net Such studies would enable the rational design of highly efficient protocols for creating a library of complex derivatives with tailored electronic and steric properties.
The allylic alcohol group is also a hub for chemical transformations. Mechanistic investigations into reactions such as transition-metal-catalyzed allylic substitutions, oxidations, or rearrangements would be highly valuable. For instance, understanding the regioselectivity and stereoselectivity of allylic alkylation or amination reactions would provide a powerful tool for C-C and C-N bond formation.
Exploration of Self-Assembly and Supramolecular Chemistry with the Bromothiophene-Allylic Alcohol Scaffold
The unique combination of functional groups in this compound makes it an exceptional candidate for studies in supramolecular chemistry and self-assembly. The molecule possesses a hydrogen bond donor/acceptor (hydroxyl group), a halogen bond donor (bromine atom), and an extended π-system capable of π-π stacking. nih.gov The interplay of these non-covalent interactions can be exploited to direct the formation of highly ordered materials.
Future research should systematically investigate the role of these interactions in the solid state and in solution.
Crystal Engineering: A key goal would be to understand how hydrogen bonding, halogen bonding, and π-stacking motifs dictate the crystal packing. researchgate.netresearchgate.net This could lead to the design of polymorphs with distinct physical properties.
Organogels and Liquid Crystals: The directional nature of both hydrogen and halogen bonds could be harnessed to promote the one-dimensional self-assembly of the molecule into fibers, leading to the formation of stimuli-responsive organogels or thermotropic liquid crystalline phases.
Co-crystallization: Exploring the co-crystallization of this molecule with complementary halogen and hydrogen bond acceptors could generate novel multi-component materials with emergent properties.
| Interaction Type | Molecular Feature | Potential Supramolecular Structure | Research Direction |
| Hydrogen Bonding | -OH group | Chains, tapes, helices | Co-crystallization with H-bond acceptors; investigation of gelation properties. |
| Halogen Bonding | C-Br bond | Linear assemblies, 2D sheets | Co-crystallization with Lewis bases (e.g., pyridines, amines); study of packing motifs. nih.gov |
| π-π Stacking | Thiophene ring, C=C bond | Columnar stacks, herringbone patterns | Analysis of π-stacking distances and geometries in single crystals; correlation with electronic properties. |
Integration into Emerging Materials Science Fields beyond NLO (e.g., Optoelectronics, Biosensors, Photovoltaics)
While related chalcones have been explored for nonlinear optical (NLO) properties, the unique structure of this compound opens doors to a much broader range of materials science applications. Thiophene-based compounds are cornerstones of organic electronics, and future research should aim to integrate this molecule into next-generation devices. juniperpublishers.comunibo.it
Organic Electronics: The molecule can be viewed as a functional monomer. The bromine atom and the double bond provide sites for polymerization, leading to novel semiconducting polymers for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). rsc.orgnokia.com The allylic alcohol group can improve solubility for solution processing or serve as a reactive handle to anchor the material to electrode surfaces.
Biosensors: The thiophene scaffold can be functionalized to act as a signaling unit in a biosensor. The alcohol moiety provides a convenient point for attaching biorecognition elements (e.g., enzymes, antibodies, DNA). Binding of a target analyte could induce a measurable change in the fluorescence or electronic properties of the conjugated system. researchgate.net
Functional Polymers: The bromine atom allows for post-polymerization modification via cross-coupling reactions. rsc.org This would enable the synthesis of highly functional materials where properties like conductivity, light absorption, and chemical sensitivity can be precisely tuned after the polymer backbone is formed.
| Application Field | Key Molecular Feature(s) | Proposed Research Direction |
| Organic Field-Effect Transistors (OFETs) | Conjugated thiophene backbone | Polymerization via cross-coupling; investigation of charge transport in thin films. nokia.com |
| Organic Photovoltaics (OPVs) | π-conjugated system, tunable electronics | Incorporation as a donor or acceptor monomer in copolymers for bulk heterojunction solar cells. |
| Biosensors | Thiophene fluorophore, -OH for functionalization | Covalent attachment of biomolecules; study of fluorescence quenching/enhancement upon analyte binding. researchgate.net |
| Conductive Polymers | Thiophene unit, C-Br for modification | Electropolymerization or chemical polymerization, followed by post-polymerization functionalization to create smart materials. |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol?
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone and aldehyde. For example, 2-acetyl-5-bromothiophene reacts with an appropriate aldehyde (e.g., 2-chlorobenzaldehyde) in ethanol under alkaline conditions (40% KOH), followed by acidification to precipitate the product . Key steps include refluxing the mixture overnight, monitoring reaction progress via TLC, and recrystallization from ethanol for purification.
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized, and data collected using a diffractometer (e.g., Bruker SMART CCD) with MoKα radiation (λ = 0.71073 Å). Structural parameters (e.g., space group Pc2₁b, unit cell dimensions a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å) are refined using programs like SHELXL , with R-factors (e.g., R = 0.062) confirming accuracy . Hydrogen atoms are placed geometrically, and thermal displacement parameters (Uiso) are constrained .
Advanced: How can crystallographic twinning be addressed during refinement?
Twinning (e.g., inversion twinning) is resolved using SHELXL 's twin refinement module. The BASF parameter (scale factor for twin domains) is adjusted, and the HKLF 5 format integrates twin-law matrices. For example, a twin component with a scale factor of 0.15(3) was refined for a related chalcone derivative . Validation tools like Mercury CSD visualize twin domains and assess packing similarity .
Advanced: What structural insights can be derived from non-planar aromatic ring arrangements?
The thiophene and phenyl rings in analogous compounds exhibit dihedral angles (e.g., 13.2°), influencing π-π stacking and intermolecular interactions. This non-planarity reduces conjugation, affecting electronic properties and reactivity. Packing analysis (e.g., along the a-axis with 3.925 Å spacing) reveals slip-stacked arrangements, critical for understanding solid-state photophysical behavior .
Basic: Which spectroscopic techniques confirm the compound’s identity and purity?
- IR Spectroscopy : Peaks at ~1645 cm⁻¹ (C=O stretch) and 785 cm⁻¹ (C-S stretch) confirm functional groups .
- ¹H NMR : Signals for vinyl protons (δ ~7.26 ppm, J = 16 Hz) and aromatic protons (δ ~7.01–7.75 ppm) validate the α,β-unsaturated ketone structure .
- Mass Spectrometry : Molecular ion peaks ([M]+) at m/z 327.61 align with the formula C₁₃H₈BrClOS .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent Choice : Ethanol enhances solubility of intermediates, while aqueous KOH accelerates enolate formation.
- Temperature Control : Reflux (~78°C) ensures kinetic control for selective α,β-unsaturated product formation.
- Workup : Acidification with dilute HCl minimizes side-product formation. Yield optimization for related compounds achieved >70% purity after recrystallization .
Advanced: What computational tools predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Software like AutoDock Vina screens for aldose reductase inhibition (e.g., binding energy < −7 kcal/mol in virtual studies) .
- Mercury CSD : Analyzes intermolecular interactions (e.g., Br···π contacts) influencing crystal packing .
Advanced: How are contradictions between spectroscopic and crystallographic data resolved?
Discrepancies (e.g., NMR suggesting planar vs. X-ray showing twisted conformers) are addressed by:
- Dynamic Effects : NMR captures time-averaged solution-state conformers, while SCXRD provides static solid-state data.
- Temperature-Dependent Studies : Variable-temperature NMR or SCXRD at multiple T values (e.g., 100–293 K) identifies conformational flexibility .
Advanced: How are bioactivity assays designed for this compound’s potential therapeutic applications?
- Enzyme Inhibition : Aldose reductase inhibition is tested via UV-Vis assays (e.g., NADPH depletion at 340 nm) .
- Cytotoxicity : MTT assays (IC₅₀ determination) using cancer cell lines (e.g., HeLa) evaluate antiproliferative effects.
- ADMET Prediction : In silico tools (e.g., SwissADME) assess bioavailability and toxicity profiles .
Advanced: What strategies analyze intermolecular interactions in crystal packing?
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., Br···H 12%, C···H 18%) using CrystalExplorer .
- Energy Frameworks : Calculate lattice energy (e.g., electrostatic, dispersion) with Mercury CSD to prioritize dominant interactions .
- Void Analysis : Identifies solvent-accessible voids (e.g., 1274.1 ų unit cell volume) for cocrystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
